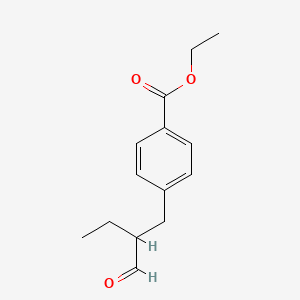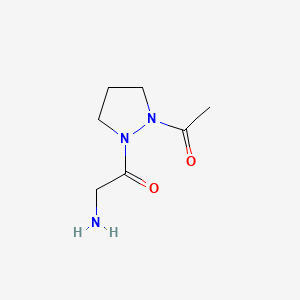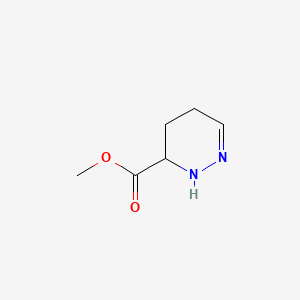![molecular formula C8H6BrNO2 B576316 6-ブロモ-3,4-ジヒドロベンゾ[e][1,3]オキサジン-2-オン CAS No. 1199-04-8](/img/structure/B576316.png)
6-ブロモ-3,4-ジヒドロベンゾ[e][1,3]オキサジン-2-オン
概要
説明
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a heterocyclic compound that contains a bromine atom and an oxazinone ring
科学的研究の応用
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
Mode of Action
It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones .
Biochemical Pathways
It’s known that the compound is synthesized via the condensation of methyl-2-amino-5-bromobenzoate with acetic anhydride .
Result of Action
It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Action Environment
It’s known that the compound should be stored sealed in dry conditions at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with bromoacetyl bromide, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反応の分析
Types of Reactions
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxazinone derivatives, while oxidation reactions can produce oxazinone N-oxides.
類似化合物との比較
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar oxazinone ring structure but differs in the position and type of substituents.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound lacks the bromine atom and has a different substitution pattern on the oxazinone ring.
Uniqueness
The bromine atom can serve as a versatile handle for further functionalization, making this compound valuable for synthetic chemistry and drug development .
特性
IUPAC Name |
6-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFXJAFQXKEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670392 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-04-8 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)


![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)




